molecular formula C7H6BrClN2O2 B1398816 Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate CAS No. 1097250-94-6

Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate

Cat. No. B1398816
CAS RN: 1097250-94-6
M. Wt: 265.49 g/mol
InChI Key: SUXXMMJXOBCYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H6BrClN2O2 . It has a molecular weight of 265.49 . This compound is used for research and development purposes .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . A study has shown that triazole-pyrimidine hybrid compounds, which can be synthesized from Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate, have promising neuroprotective and anti-inflammatory properties . These compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Anticancer Applications

Pyrimidine derivatives have been widely applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Antimicrobial Applications

Pyrimidine derivatives, including those synthesized from Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate, have been reported to exhibit antimicrobial activity . This makes them a potential candidate for the development of new antimicrobial drugs.

Antifungal Applications

Pyrimidine derivatives have also been reported to exhibit antifungal activity . This suggests that they could be used in the development of new antifungal medications.

Antiparasitic Applications

Pyrimidine derivatives have been reported to exhibit antiparasitic activity . This suggests that they could be used in the development of new antiparasitic medications.

Cardiovascular Applications

Pyrimidine derivatives have been reported to exhibit cardiovascular agent and antihypertensive activities . This suggests that they could be used in the development of new cardiovascular and antihypertensive medications.

Future Directions

Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate is used for research and development purposes . Its future directions could include further studies into its properties, potential applications, and synthesis methods.

properties

IUPAC Name

ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXXMMJXOBCYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
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